molecular formula C9H10BrN3 B2686441 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 24810-29-5

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2686441
CAS No.: 24810-29-5
M. Wt: 240.104
InChI Key: ISPNMRVYCBNKHM-UHFFFAOYSA-N
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Description

“6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 24810-29-5. It has a molecular weight of 240.1 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical and Chemical Properties Analysis

The melting point of “this compound” is 224-225 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis

Research in organic chemistry has utilized 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine for the synthesis of complex molecules. For example, Lygin and Meijere (2009) demonstrated its application in the synthesis of 1-substituted benzimidazoles through reactions with primary amines under copper(I) iodide catalysis, achieving moderate to good yields. This method provides a versatile approach to benzimidazole derivatives, which are important scaffolds in many pharmaceuticals and materials (Lygin & Meijere, 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have shown potential as antineoplastic and antifilarial agents. Ram et al. (1992) synthesized a series of compounds demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms, highlighting the compound's potential in developing new therapeutic agents (Ram et al., 1992).

Materials Science

In materials science, the structural characteristics of this compound facilitate the formation of organic salts and co-crystals with various carboxylic acids. Studies by Jin et al. (2012) have shown how these interactions lead to an increased understanding of non-covalent interactions in the design of new materials. The ability to form stable crystalline structures with carboxylic acids is crucial for applications in molecular recognition, sensor development, and the pharmaceutical industry (Jin et al., 2012).

Safety and Hazards

The safety information available indicates that “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” has a GHS07 pictogram. The signal word is "Warning" .

Future Directions

As for future directions, it’s important to note that imidazole, a similar compound, has been used in the development of new drugs due to its broad range of chemical and biological properties . Therefore, “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” might also have potential applications in drug development.

Properties

IUPAC Name

6-bromo-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNMRVYCBNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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